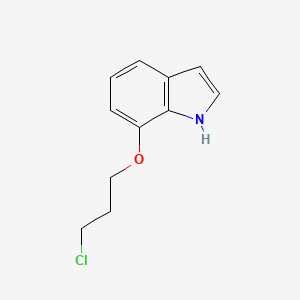![molecular formula C11H14ClNO3 B8574827 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B8574827.png)
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide: is an organic compound with a unique structure that combines a benzamide core with a hydroxyethoxyethyl side chain and a chlorine substituent on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide typically involves the reaction of 4-chlorobenzoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
Oxidation: 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide can undergo oxidation reactions, particularly at the hydroxyethoxyethyl side chain, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical assays.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential use as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.
作用機序
The mechanism of action of 4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl side chain and the chlorine substituent play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the target molecules.
類似化合物との比較
Similar Compounds
- N-(2-hydroxyethyl)-4-chloro-benzamide
- N-(2-(2-hydroxyethoxy)-ethyl)-benzamide
- N-(2-(2-methoxyethoxy)-ethyl)-4-chloro-benzamide
Uniqueness
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide stands out due to the presence of both the hydroxyethoxyethyl side chain and the chlorine substituent. This combination imparts unique chemical and biological properties, making it more versatile and effective in various applications compared to its analogs.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
4-chloro-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C11H14ClNO3/c12-10-3-1-9(2-4-10)11(15)13-5-7-16-8-6-14/h1-4,14H,5-8H2,(H,13,15) |
InChIキー |
UHGOKJBDUQHSBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCOCCO)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,5-Heptanedione, 4-[6-(4-hydroxyphenyl)hexyl]-](/img/structure/B8574781.png)

![3-[(N,N-dimethylamino)methyl] benzene propanol](/img/structure/B8574795.png)

![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8574812.png)

